molecular formula C18H13FN2O3 B12029077 1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde CAS No. 618101-80-7

1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12029077
CAS No.: 618101-80-7
M. Wt: 324.3 g/mol
InChI Key: WZTSTXSYLSFEDF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the 2-fluorophenyl group: This step involves the use of a fluorinated aromatic compound in a substitution reaction.

    Attachment of the 2,3-dihydrobenzo[B][1,4]dioxin-6-YL group: This can be done through a coupling reaction using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).

Major Products

    Oxidation: 1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use in drug development for its biological activities, such as anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The fluorine atom can enhance binding affinity and selectivity, while the dioxin moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methoxy group instead of the dioxin moiety.

    1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol instead of the aldehyde group.

Uniqueness

1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde is unique due to the combination of the fluorophenyl group, the dioxin moiety, and the pyrazole ring with an aldehyde group. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

618101-80-7

Molecular Formula

C18H13FN2O3

Molecular Weight

324.3 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C18H13FN2O3/c19-14-3-1-2-4-15(14)21-10-13(11-22)18(20-21)12-5-6-16-17(9-12)24-8-7-23-16/h1-6,9-11H,7-8H2

InChI Key

WZTSTXSYLSFEDF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4F

Origin of Product

United States

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